
1-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, making it a halogenated derivative of triazole
Méthodes De Préparation
The synthesis of 1-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-chloroaniline as the starting material.
Diazotization: The aniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Azide Formation: The diazonium salt is then treated with sodium azide to form the corresponding azide.
Cyclization: The azide undergoes a cyclization reaction to form the 1,2,3-triazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. The halogenated phenyl ring and triazole moiety are known to enhance biological activity.
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Chemical Biology: It serves as a building block for the synthesis of bioactive molecules and probes used in chemical biology research.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact molecular pathways depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
1-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole can be compared with other halogenated triazoles, such as:
1-(4-Bromo-3-fluorophenyl)-1H-1,2,3-triazole: Similar structure but with a fluorine atom instead of chlorine.
1-(4-Chloro-3-iodophenyl)-1H-1,2,3-triazole: Contains iodine instead of bromine.
1-(4-Bromo-3-methylphenyl)-1H-1,2,3-triazole: Methyl group instead of chlorine.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different halogen atoms or substituents present.
Propriétés
Formule moléculaire |
C8H5BrClN3 |
|---|---|
Poids moléculaire |
258.50 g/mol |
Nom IUPAC |
1-(4-bromo-3-chlorophenyl)triazole |
InChI |
InChI=1S/C8H5BrClN3/c9-7-2-1-6(5-8(7)10)13-4-3-11-12-13/h1-5H |
Clé InChI |
ANIUSTRDTXHEAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N2C=CN=N2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


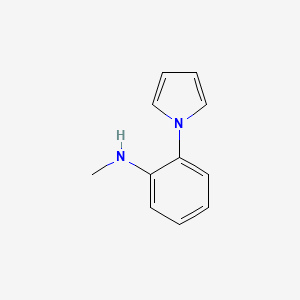
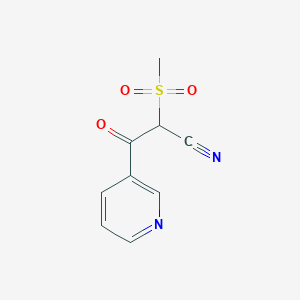

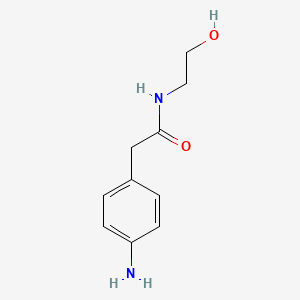
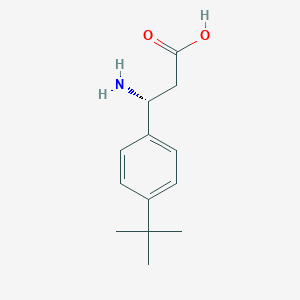
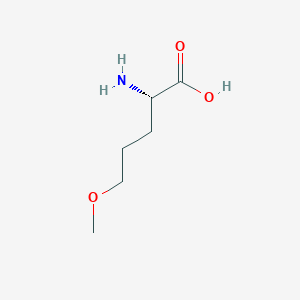

![N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B15274943.png)
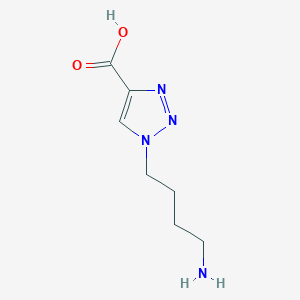
![({[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B15274981.png)


![N-[(4-chlorophenyl)methyl]thian-3-amine](/img/structure/B15274986.png)

